Radioprotective Efficacy of 2-Phenylthiazolidine vs. 2-(3-Bromophenyl)thiazolidine in Mice
In a direct head-to-head comparison, 2-phenylthiazolidine demonstrates a markedly superior radioprotective effect compared to its m-bromo analog, 2-(3-bromophenyl)thiazolidine, in an established mouse model of radiation-induced lethality [1].
| Evidence Dimension | In vivo radioprotective efficacy (30-day survival) |
|---|---|
| Target Compound Data | 100% protection for up to 30 days |
| Comparator Or Baseline | 2-(3-Bromophenyl)thiazolidine: 20% protection |
| Quantified Difference | 5-fold increase in survival rate |
| Conditions | Mouse model, 500 mg/kg intraperitoneal administration 15 min before LD95 irradiation |
Why This Matters
This 5-fold difference in survival underscores that even minor aryl substitution can ablate the desired radioprotective effect, making 2-phenylthiazolidine the essential, non-substitutable compound for research in this therapeutic area.
- [1] Fernandez, J. P., Robbe, Y., Chapat, J. P., Chanal, J. L., Genin, M., Sentenac-Roumanou, H., & Fatome, M. (1983). Relationship between metabolism and radioprotective activity of 2-phenylthiazolidine and its m-bromo derivative. Journal of Medicinal Chemistry, 26(9), 1317-1319. View Source
